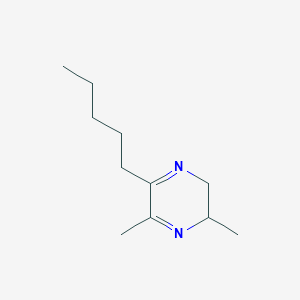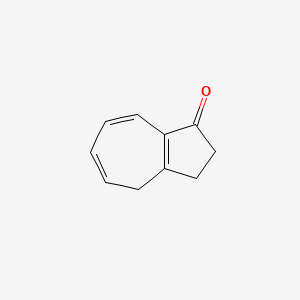
Benzoic acid, m-amino-, (2-(isopropylamino)-2-methyl)propyl ester, hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, m-amino-, (2-(isopropylamino)-2-methyl)propyl ester, hydrogen sulfate is a complex organic compound. It is derived from benzoic acid, which is a simple aromatic carboxylic acid, and features an amino group at the meta position. The compound also includes an ester linkage with a (2-(isopropylamino)-2-methyl)propyl group and a hydrogen sulfate moiety. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, m-amino-, (2-(isopropylamino)-2-methyl)propyl ester, hydrogen sulfate typically involves multiple steps:
Preparation of m-Aminobenzoic Acid: This can be achieved by nitration of benzoic acid followed by reduction of the nitro group to an amino group.
Esterification: The m-aminobenzoic acid is then esterified with (2-(isopropylamino)-2-methyl)propanol in the presence of an acid catalyst such as sulfuric acid.
Sulfonation: The final step involves the addition of hydrogen sulfate to the ester, which can be done using concentrated sulfuric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography might be employed to ensure high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the ester linkage or the amino group, potentially yielding alcohols or amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Halogenation can be carried out using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
Benzoic acid, m-amino-, (2-(isopropylamino)-2-methyl)propyl ester, hydrogen sulfate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for more complex molecules.
Mecanismo De Acción
The compound exerts its effects through various mechanisms, depending on the context of its use:
Molecular Targets: It can interact with enzymes, altering their activity, or bind to receptors, modulating cellular responses.
Pathways Involved: The compound may influence metabolic pathways, signal transduction cascades, or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- Benzoic acid, m-amino-, ethyl ester
- Benzoic acid, m-amino-, methyl ester
- Benzoic acid, 3-amino-
Propiedades
Número CAS |
69781-20-0 |
|---|---|
Fórmula molecular |
C14H24N2O6S |
Peso molecular |
348.42 g/mol |
Nombre IUPAC |
[1-(4-aminobenzoyl)oxy-2-methylpropan-2-yl]-propan-2-ylazanium;hydrogen sulfate |
InChI |
InChI=1S/C14H22N2O2.H2O4S/c1-10(2)16-14(3,4)9-18-13(17)11-5-7-12(15)8-6-11;1-5(2,3)4/h5-8,10,16H,9,15H2,1-4H3;(H2,1,2,3,4) |
Clave InChI |
HKEVXZMONMCCKR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[NH2+]C(C)(C)COC(=O)C1=CC=C(C=C1)N.OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo-](/img/structure/B13762017.png)
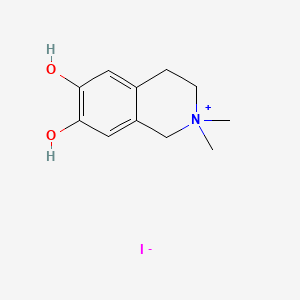
![1-(3,4-Dichlorobenzyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13762037.png)
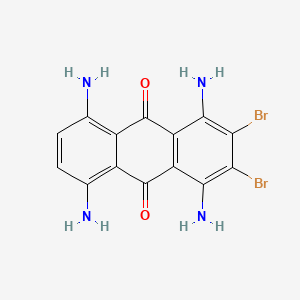
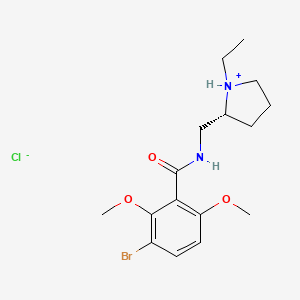
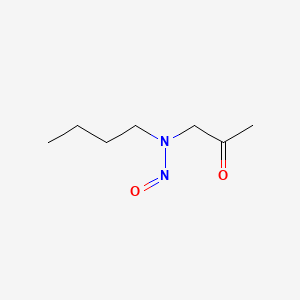


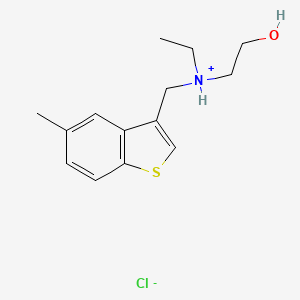
![N-{4-[(E)-(2-{(2Z)-2-[(4-Acetamidophenyl)methylidene]hydrazinecarbothioyl}hydrazinylidene)methyl]phenyl}acetamide](/img/structure/B13762074.png)

